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molecular formula C12H15NO5 B8662537 6-(4-Nitrophenoxy)-hexanoic acid

6-(4-Nitrophenoxy)-hexanoic acid

Cat. No. B8662537
M. Wt: 253.25 g/mol
InChI Key: SSFHTIKBQWULIU-UHFFFAOYSA-N
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Patent
US08901347B1

Procedure details

A mixture of 6-(4-nitrophenoxy)-hexanoic acid methyl ester (125 g) and concentrated hydrochloride acid (1.2 L) was refluxed for 16 hours. The reaction mixture cooled was to room temperature, filtered, dried and recrystallised from a mixture of ethyl acetate and hexane (1:6) to obtain pure 6-(4-nitrophenoxy)-hexanoic acid (95 g) as a white powder with a melting point of 104-107° C. The product was characterized by 1H NMR (CDCl3) δ 1.60 (m, 2H, CH2), 1.76 (m, 2H, CH2), 1.90 (m, 2H, CH2), 2.42 (t, 2H, CH2), 4.04 (t, 2H2, OCH2), 6.96 (d, 2H, Ar), 8.20 (d, 2H, Ar).
Name
6-(4-nitrophenoxy)-hexanoic acid methyl ester
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:19])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][O:9][C:10]1[CH:15]=[CH:14][C:13]([N+:16]([O-:18])=[O:17])=[CH:12][CH:11]=1.Cl>>[N+:16]([C:13]1[CH:12]=[CH:11][C:10]([O:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][C:3]([OH:19])=[O:2])=[CH:15][CH:14]=1)([O-:18])=[O:17]

Inputs

Step One
Name
6-(4-nitrophenoxy)-hexanoic acid methyl ester
Quantity
125 g
Type
reactant
Smiles
COC(CCCCCOC1=CC=C(C=C1)[N+](=O)[O-])=O
Name
Quantity
1.2 L
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture cooled
CUSTOM
Type
CUSTOM
Details
was to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallised from a mixture of ethyl acetate and hexane (1:6)

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(OCCCCCC(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 95 g
YIELD: CALCULATEDPERCENTYIELD 80.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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